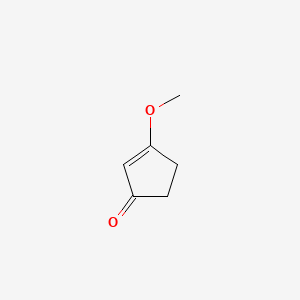

3-Methoxycyclopent-2-enone

描述

Structure

3D Structure

属性

IUPAC Name |

3-methoxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWCFCILAJVNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349192 | |

| Record name | 3-Methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4683-50-5 | |

| Record name | 3-Methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxycyclopent 2 Enone and Its Analogues

Biomass-Derived Synthesis Routes

The synthesis of cyclopentenone derivatives from biomass is a significant area of green chemistry, focusing on the transformation of carbohydrates into valuable chemical building blocks. A key intermediate in this process is 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from the dehydration of sugars like fructose (B13574) and glucose.

Conversion from 5-Hydroxymethylfurfural (HMF) Derivatives

The use of high-temperature water (HTW) is a critical component in the conversion of HMF to cyclopentenone derivatives. rsc.org This method often involves the use of metal catalysts to facilitate the transformation. For instance, the conversion of HMF to 3-methyl-2-cyclopenten-1-one (B1293772) has been achieved with a yield of 30.5% under optimized high-temperature water conditions using zinc as a catalyst. rsc.org

Research has shown that higher temperatures promote the efficient conversion of HMF. rsc.org The process can involve the in-situ generation of hydrogen through the oxidation of zinc in high-temperature water, which then participates in the conversion of HMF. rsc.org The reaction between zinc and HTW is accelerated at higher temperatures, leading to faster oxidation of zinc and more efficient hydrogen production for the HMF conversion. rsc.org

In some approaches, the conversion of HMF in water can lead to the formation of other cyclopentanone (B42830) derivatives. For example, supported gold nanoparticles on various metal oxides have been shown to catalyze the ring rearrangement of HMF to 3-hydroxymethylcyclopentanone (HCPN). researchgate.net Among these, Au/Nb2O5 demonstrated the highest yield of HCPN at 86%. researchgate.net Similarly, catalyst-free conversion of 2,5-bis(hydroxymethyl)furan (BHMF), a reduction product of HMF, in water can yield valuable cyclopentenones such as 4-hydroxy-4-hydroxymethyl-2-cyclopentenone and 4-hydroxy-3-hydroxymethyl-2-cyclopentenone. oup.com The ratio of these products can be controlled by adjusting the reaction temperature and time. oup.com

Table 1: High-Temperature Water Conversion of HMF Derivatives

| Starting Material | Catalyst/Conditions | Product(s) | Yield |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Zn, High-Temperature Water | 3-Methyl-2-cyclopenten-1-one | 30.5% rsc.org |

| 5-Hydroxymethylfurfural (HMF) | Au/Nb2O5, Water | 3-Hydroxymethylcyclopentanone (HCPN) | 86% researchgate.net |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Catalyst-free, Water | 4-Hydroxy-4-hydroxymethyl-2-cyclopentenone, 4-Hydroxy-3-hydroxymethyl-2-cyclopentenone | Controllable ratio oup.com |

A prominent pathway for synthesizing cyclopentenone analogues from HMF involves a sequence of hydrogenolysis and hydrolysis reactions. This strategy typically begins with the hydrogenolysis of HMF to produce an intermediate, which is then hydrolyzed and subsequently cyclized. One such route involves the conversion of HMF to 2,5-hexanedione (B30556) (HDN), which then undergoes intramolecular aldol (B89426) condensation to form 3-methyl-2-cyclopenten-1-one. nih.govcas.cn

This multi-step process has been explored as part of a broader strategy to produce bio-based fuels and chemicals. For instance, the production of methylcyclopentadiene (B1197316) (MCPD), a valuable monomer, can be achieved from cellulose (B213188) by first transforming it into 3-methylcyclopent-2-enone and then performing a selective hydrodeoxygenation. nih.govcas.cn The synthesis of 2,5-hexanedione from the direct hydrogenolysis of cellulose is a key step in this pathway. cas.cn

Intramolecular Aldol Condensation of Dicarbonyl Precursors

The intramolecular aldol condensation of 2,5-hexanedione is a well-established method for producing 3-methyl-2-cyclopenten-1-one. rsc.orgosti.govrsc.org This reaction is a key step in the conversion of biomass-derived intermediates into valuable cyclopentenones. 2,5-Hexanedione itself can be produced from the hydrolysis of 2,5-dimethylfuran (B142691) (DMF), which is another derivative of HMF. rsc.orgrsc.org The base-catalyzed intramolecular aldol condensation of 2,5-hexanedione can achieve yields of up to 98% for 3-methylcyclopent-2-enone under optimal catalyst and reaction conditions. rsc.orgosti.govrsc.org

The process is part of a novel approach to produce biomass-derived gasoline additives like methylcyclopentane. rsc.orgosti.govrsc.org The high-yield synthesis of 3-methylcyclopent-2-enone from 2,5-hexanedione is a critical component of this strategy. rsc.orgosti.govrsc.org

Various catalysts have been investigated to optimize the intramolecular aldol condensation of 2,5-hexanedione. Solid acid catalysts have shown promise in this reaction. researchgate.net Notably, simple aluminum oxides like γ-Al2O3 and AlOOH have demonstrated good performance, yielding 3-methyl-2-cyclopentenone with high selectivity. researchgate.net

Further research has shown that a γ-Al2O3/AlOOH nanocomposite catalyst, prepared via hydrothermal treatment of γ-Al2O3 to modify its acidity, can achieve a 77.2% yield and 85.9% selectivity for 3-methyl-2-cyclopentenone. researchgate.net The effectiveness of these catalysts is attributed to their acidic properties, which facilitate the cyclization reaction. researchgate.net In addition to solid acids, base-catalyzed systems have also been extensively studied, with mixed metal oxides like Mg-Al-O showing significant activity in promoting the condensation reaction. rsc.org

Table 2: Catalytic Intramolecular Aldol Condensation of 2,5-Hexanedione

| Catalyst | Product | Yield | Selectivity |

|---|---|---|---|

| γ-Al2O3/AlOOH nanocomposite | 3-Methyl-2-cyclopentenone | 77.2% researchgate.net | 85.9% researchgate.net |

| Mg-Al-O | 3-Methyl-2-cyclopentenone | High (Specific value depends on conditions) rsc.org | High rsc.org |

Regioselective Synthesis of 3-Methoxycyclopent-2-enone Derivatives

The controlled synthesis of this compound derivatives is crucial for their application as building blocks in the creation of more complex molecules. Researchers have developed several methods that allow for the precise placement of functional groups on the cyclopentenone ring.

Preparation of Functionalized this compound Scaffolds

The synthesis of functionalized this compound scaffolds often begins with readily available diones. One common precursor, 1,3-cyclopentanedione, can be functionalized through various reactions. For instance, a reductive alkylation protocol can introduce substituents at the 2-position. nih.gov Following this, protection of one ketone as an enol ether is a key step. O-alkylation, typically with an agent like (trimethylsilyl)diazomethane, yields the corresponding methoxy (B1213986) enol ether, such as 2-ethyl-3-methoxycyclopent-2-enone. nih.govfrontiersin.org This intermediate serves as a versatile scaffold for further modifications.

A subsequent reaction with an organometallic reagent, like vinyl magnesium bromide, followed by acidic workup, can transform the methoxy group into a vinyl group, affording a conjugated dienenone system. nih.gov This two-step sequence effectively converts the initial scaffold into a more complex, functionalized product. nih.gov Another approach involves the transformation of 4-hydroxy-2-methylcyclopent-2-enone derivatives into highly functionalized alkylidenecyclobutanes, showcasing the versatility of cyclopentenone substrates in accessing diverse chemical structures. researchgate.net

Table 1: Synthesis of a Functionalized Cyclopentenone Derivative

| Step | Precursor | Reagents | Product | Yield | Citation |

|---|---|---|---|---|---|

| 1 | 2-Ethyl-1,3-cyclopentanedione | (Trimethylsilyl)diazomethane, MeOH/Et₂O | 2-Ethyl-3-methoxycyclopent-2-enone | Not specified directly | nih.govfrontiersin.org |

| 2 | 2-Ethyl-3-methoxycyclopent-2-enone | 1. Vinyl magnesium bromide, THF; 2. HCl (1M) | 2-Ethyl-3-vinylcyclopent-2-enone | 61% (over 2 steps) | nih.gov |

Synthesis from 2-Hydroxy-3-methylcyclopent-2-enone

A primary and direct route to analogues like 2-methoxy-3-methylcyclopent-2-en-1-one (B81384) involves the O-methylation of 2-hydroxy-3-methylcyclopent-2-enone. lookchem.com This starting material, an enol tautomer of 3-methylcyclopentane-1,2-dione, is also known as methylcyclopentenolone and is a readily available compound. wikipedia.org The synthesis is a functional group transformation where the hydroxyl group of the enol is converted into a methoxy ether. smolecule.com This is typically achieved using a methylating agent. Common reagents for this purpose include dimethyl sulfate (B86663) and methyl iodide. lookchem.com The reaction is generally performed in the presence of a base to deprotonate the acidic hydroxyl group, facilitating the nucleophilic attack on the methylating agent.

A new synthetic pathway to the precursor, 2-hydroxy-3-methylcyclopent-2-enone, starts from 5-methylfurfuryl alcohol. rsc.org The key steps in this process involve the anodic oxidation of furan (B31954) derivatives to create 2,5-dimethoxy tetrahydrofuran (B95107) intermediates, which are then hydrogenated. rsc.org

Table 2: Common Methylating Agents for Synthesis from 2-Hydroxy-3-methylcyclopent-2-enone

| Reagent Name | Chemical Formula | Role | Citation |

|---|---|---|---|

| Dimethyl sulfate | (CH₃)₂SO₄ | Methylating Agent | lookchem.com |

| Methyl iodide | CH₃I | Methylating Agent | lookchem.com |

| Diazomethane | CH₂N₂ | Methylating Agent | lookchem.com |

Stork–Danheiser Transposition Strategies

The Stork–Danheiser transposition provides a powerful and modular method for the synthesis of substituted cyclopentenones. nih.gov This strategy typically involves the reaction of a vinylogous ester with an organolithium reagent, followed by an acid-catalyzed rearrangement. nih.govd-nb.info For example, the transposition of a commercially available vinylogous ester can be achieved through the addition of methyl lithium. nih.govd-nb.info This addition generates a tertiary alkoxide intermediate. uni-konstanz.de

Subsequent treatment of this intermediate with aqueous acid, such as hydrochloric acid, induces an elimination and rearrangement to furnish the desired hydroxy-enone product. nih.govuni-konstanz.de This method has been successfully used to synthesize 2-hydroxymethyl-3-methylcyclopent-2-enone on a multi-gram scale with high yield and without the need for chromatographic purification. nih.govd-nb.info The resulting hydroxy-enone is a direct precursor that can be subsequently methylated to afford the target this compound analogue. The choice of solvent for extraction after the acidic workup can be critical for achieving high yields. uni-konstanz.de

Table 3: Example of Stork–Danheiser Transposition for a Cyclopentenone Precursor

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Citation |

|---|---|---|---|---|---|

| 1 | Vinylogous ester | Methyl lithium | Tertiary alkoxide | Not isolated | nih.govd-nb.info |

| 2 | Tertiary alkoxide | Hydrochloric acid | 2-Hydroxymethyl-3-methylcyclopent-2-enone | 85% | nih.govd-nb.info |

Chemical Transformations and Reactivity of 3 Methoxycyclopent 2 Enone

Alkylation and Quaternization Reactions

The reactivity of 3-methoxycyclopent-2-enone in alkylation reactions is a subject of significant interest, particularly in the context of stereocontrol. The generation of alkoxy dienolates from this substrate opens avenues for diastereoselective transformations, leading to the formation of chiral centers with high fidelity.

Diastereoselective α-Quaternization of Alkoxy Dienolates

The α-quaternization of this compound, a process that installs a quaternary carbon center at the α-position to the carbonyl group, can be achieved with a high degree of diastereoselectivity. This is accomplished through the alkylation of alkoxy dienolates derived from a modified this compound bearing a 3'-hydroxyl alkenyl chain. The reaction proceeds by treating the substrate with a strong base, such as lithium diisopropylamide (LDA), to form the dienolate, which is then trapped with an alkylating agent. acs.org

The presence of the hydroxyl group in the side chain is crucial for the observed high diastereoselectivity. It is proposed that the lithium alkoxide, formed by the deprotonation of the hydroxyl group, and the lithium enolate engage in a chelating transition state. This rigid, eight-membered ring structure effectively shields one face of the dienolate, directing the incoming alkylating agent to the less hindered face and resulting in a nearly single stereoisomer. acs.org

A variety of alkylating agents, including methyl iodide, propargyl bromide, 2-bromoallyl bromide, and benzyl (B1604629) bromide, have been successfully employed in this reaction, consistently yielding products with excellent diastereomeric ratios, often exceeding 99:1. acs.org This method provides a straightforward and efficient means to access quaternized cycloalkenones, which are valuable intermediates in the synthesis of biologically active natural products. acs.org

| Alkylating Agent | Product | Diastereomeric Ratio | Yield (%) |

| Methyl iodide | α-Methylated product | >99:1 | 65 |

| Propargyl bromide | α-Propargylated product | >99:1 | 58 |

| 2-Bromoallyl bromide | α-(2-Bromoallyl) product | 93:7 | 45 |

| Benzyl bromide | α-Benzylated product | 86:14 | 55 |

1,4-Diastereoinduction in Alkylation Processes

The high level of stereocontrol observed in the α-quaternization of this compound derivatives is a direct consequence of 1,4-diastereoinduction. acs.org This phenomenon arises from the influence of a stereocenter on the side chain, specifically the hydroxyl group, on the stereochemical outcome of the reaction at the α-position of the ring, four atoms away.

The formation of a rigid, chelating transition state involving the lithium dienolate and the pendant lithium alkoxide is the key to this efficient 1,4-asymmetric induction. acs.org This organized assembly dictates the trajectory of the electrophile, leading to the observed high diastereoselectivity. In contrast, when the hydroxyl group is protected, for instance as a tert-butyldimethylsilyl (TBS) ether, the ability to form this chelating structure is lost. Consequently, the alkylation of the TBS-protected substrate proceeds with poor stereocontrol, typically yielding a nearly 1:1 mixture of diastereomers. acs.org

This stark difference in stereochemical outcome between the free-hydroxyl and the protected substrate underscores the critical role of the chelating transition state in achieving high 1,4-diastereoinduction. acs.org This strategy represents a powerful tool for the stereoselective construction of quaternary carbon centers in cyclic systems. acs.org

Alkylation with Organometallic Reagents

The reaction of this compound with organometallic reagents provides a direct route to the introduction of a variety of organic substituents. The regioselectivity of this addition is dependent on the nature of the organometallic reagent. Hard organometallic reagents, such as organolithium compounds, are expected to favor 1,2-addition to the carbonyl group. In contrast, softer reagents, like organocuprates, are known to undergo 1,4-conjugate addition to α,β-unsaturated ketones.

While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of analogous systems, such as 2-methoxy-2-cyclohexenones, with Grignard reagents has been reported. For instance, the reaction of 2-methoxy-2-cyclohexenones with methylmagnesium iodide results in the 1,2-addition of the methyl group to the carbonyl, yielding a tertiary alcohol. This transformation is the first step in an alkylative 1,2-carbonyl transposition sequence.

The presence of the methoxy (B1213986) group at the 3-position of the cyclopentenone ring influences the electronic properties of the enone system. This can affect the regioselectivity of the nucleophilic attack by the organometallic reagent. Further investigation is required to fully elucidate the scope and limitations of various organometallic reagents in the alkylation of this compound.

Reduction and Hydrodeoxygenation Reactions

The selective reduction of the carbonyl and alkene functionalities within this compound allows for the synthesis of a range of valuable cyclopentane (B165970) and cyclopentadiene (B3395910) derivatives. The choice of catalyst and reaction conditions is paramount in directing the outcome of these transformations.

Selective Hydrodeoxygenation to Methylcyclopentadiene (B1197316)

A notable transformation of a related compound, 3-methylcyclopent-2-enone, is its selective hydrodeoxygenation to methylcyclopentadiene (MCPD). researchgate.netresearchgate.netorganic-chemistry.org This process, which involves the removal of the carbonyl oxygen and the formation of a new double bond, can be achieved with high selectivity using a zinc-molybdenum oxide catalyst. researchgate.netresearchgate.netorganic-chemistry.org The superior performance of this catalyst is attributed to the formation of ZnMoO₃ species during the reduction of ZnMoO₄. researchgate.netresearchgate.net

The reaction proceeds in the vapor phase, and the ZnMoO₃ sites are believed to interact preferentially with the C=O bond over the C=C bond of the enone. researchgate.netrsc.org This preferential adsorption and activation of the carbonyl group leads to the highly selective formation of methylcyclopentadiene, with a reported carbon yield of up to 70%. researchgate.netresearchgate.net This innovative route provides a method for producing MCPD from biomass-derived precursors, as 3-methylcyclopent-2-enone can be synthesized from cellulose (B213188). researchgate.netresearchgate.netorganic-chemistry.orgrsc.org

| Catalyst | MCPD Selectivity (%) | MCPD Yield (%) |

| MoO₃/ZnO | High | 70 (carbon yield) |

| MoO₃ | 18 | Low |

Hydrogenation to Methylcyclopentane

The complete saturation of the cyclopentenone ring in 3-substituted cyclopent-2-enones can lead to the formation of the corresponding cyclopentane derivatives. While the selective hydrodeoxygenation to methylcyclopentadiene is a desired outcome under certain conditions, excessive hydrogenation can lead to further reduction of the diene. rsc.org For instance, in the hydrodeoxygenation of 3-methylcyclopent-2-enone, methylcyclopentene is observed as a byproduct resulting from the over-hydrogenation of the initially formed methylcyclopentadiene. rsc.org

To achieve the fully saturated methylcyclopentane, a multi-step process would be required, starting with the hydrogenation of the carbon-carbon double bond of the enone, followed by the reduction of the carbonyl group to a hydroxyl group, and finally, deoxygenation. Alternatively, a more direct approach would involve a catalyst system capable of hydrogenating both the C=C and C=O bonds under forcing conditions.

Catalysts such as palladium on alumina (B75360) (Pd/Al₂O₃) are known to be effective for the hydrogenation of cyclic olefins. The complete hydrogenation of the cyclopentenone ring would likely require a robust catalyst and elevated hydrogen pressure and temperature to ensure the saturation of both the alkene and the carbonyl functionalities, ultimately leading to the corresponding substituted cyclopentane.

Photochemical Reactions and Cycloadditions

Photochemical reactions of this compound, particularly cycloadditions, offer a powerful method for the formation of strained ring systems and complex molecular frameworks. These reactions are typically initiated by the absorption of ultraviolet light, leading to an excited state of the enone that can then react with other unsaturated molecules.

The photochemical [π2+π2] cycloaddition is a hallmark reaction of enones, leading to the formation of cyclobutane (B1203170) rings. organicreactions.orgwikipedia.org In the context of this compound, this reaction involves the interaction of the electronically excited enone with an alkene. The reaction proceeds through a stepwise mechanism involving the formation of a diradical intermediate. wikipedia.org The regioselectivity and stereoselectivity of the cycloaddition are influenced by both electronic and steric factors of the reacting partners. The electron-donating nature of the methoxy group in this compound can influence the stability of the diradical intermediate and, consequently, the outcome of the reaction.

Cyclic enones are often used in these reactions to prevent competitive cis-trans isomerization that can occur with acyclic enones. wikipedia.org The reaction is a valuable tool in organic synthesis as it allows for the creation of two new carbon-carbon bonds and up to four new stereocenters in a single step. organicreactions.org

Table 1: Examples of [π2+π2] Cycloaddition Reactions of Cyclopentenones

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Cyclopenten-1-one | Vinyl acetate | Bicyclo[3.2.0]heptan-2-one derivative | researchgate.net |

| 2-Cyclopentenone | Cyclopentene | Dimerized product | organicreactions.org |

This table presents examples of related cycloaddition reactions to illustrate the general reactivity of the cyclopentenone core.

In the absence of a different alkene partner, this compound can undergo photodimerization, a [π2+π2] cycloaddition with another molecule of itself. This process typically yields a mixture of head-to-head and head-to-tail cyclobutane dimers. The specific regio- and stereochemical outcome of the dimerization is dependent on the reaction conditions, including the solvent and the concentration of the enone. For related compounds like 3-methylcyclohex-2-enone, both head-to-tail and head-to-head dimers have been isolated and characterized. rsc.org The formation of these dimers proceeds through the same triplet diradical intermediate as in the intermolecular cycloaddition with a different alkene. wikipedia.org

It is important to note that the presence of the methoxy group might influence the quantum yield and the ratio of the dimeric products compared to unsubstituted or alkyl-substituted cyclopentenones.

Table 2: Regiochemistry of Cyclopentenone Photodimerization

| Dimer Type | Description |

| Head-to-Head | The two carbonyl groups are adjacent in the cyclobutane ring. |

| Head-to-Tail | The carbonyl group of one molecule is adjacent to the C3 of the other. |

Derivatization Strategies

This compound serves as a versatile building block for the synthesis of more complex molecules through various derivatization strategies. These transformations often take advantage of the reactivity of the enone system and the influence of the methoxy group.

The conversion of this compound to O-vinylcyclopentenones involves the replacement of the methyl group of the enol ether with a vinyl group. This transformation can be achieved through several synthetic methods. One common approach is a transetherification reaction. While direct transvinylation of β-alkoxy enones is not widely documented, related transformations often involve the hydrolysis of the enol ether to the corresponding 1,3-dione, followed by O-vinylation.

Alternatively, methods for the synthesis of vinyl ethers, such as palladium-catalyzed reactions of alcohols with vinyl acetates, could potentially be adapted for this purpose. wikipedia.org The resulting O-vinylcyclopentenones are valuable intermediates themselves, capable of participating in various pericyclic reactions.

This compound is a precursor for a wide array of substituted cyclopentenones. The methoxy group can be displaced by nucleophiles, or it can direct the regioselectivity of additions to the double bond. For instance, Grignard reagents can add to the carbonyl group or undergo conjugate addition, depending on the reaction conditions and the nature of the Grignard reagent.

Furthermore, the enone functionality allows for reactions such as Michael additions, where a nucleophile adds to the β-carbon of the double bond. The resulting enolate can then be trapped with an electrophile to introduce a second substituent. A variety of methods exist for the synthesis of substituted cyclopentenones, highlighting the versatility of the cyclopentenone scaffold in organic synthesis. google.comacs.orgorganic-chemistry.org

Table 3: Common Transformations of the Cyclopentenone Ring

| Reaction Type | Description | Resulting Structure |

| Michael Addition | Nucleophilic addition to the β-carbon of the enone. | 3-Substituted cyclopentanone (B42830) |

| Aldol (B89426) Condensation | Reaction of the enolate with an aldehyde or ketone. | Fused or appended ring systems |

| Grignard Reaction | Addition of an organomagnesium halide to the carbonyl. | Tertiary alcohol |

Stereochemical Control in the Synthesis of 3 Methoxycyclopent 2 Enone Derivatives

Asymmetric Synthetic Approaches

Asymmetric synthesis aims to generate chiral molecules in an enantioselective fashion, producing a significant excess of one enantiomer over the other. This is often achieved through the use of chiral catalysts or reagents that create a chiral environment for the reaction to proceed.

Organocatalytic Enantioselective Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. In the context of cyclopentenone derivatives, organocatalysts are frequently employed to facilitate enantioselective conjugate additions, introducing a nucleophile to the β-position of the enone system with high stereocontrol.

One of the most common strategies involves the activation of the cyclopentenone substrate through the formation of a chiral iminium ion intermediate. Chiral primary or secondary amines, often derived from natural products like cinchona alkaloids or proline, are used as catalysts. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The chiral catalyst then shields one face of the iminium ion, directing the incoming nucleophile to the other face, thus inducing enantioselectivity.

The Michael addition of various nucleophiles, such as malonates, nitroalkanes, and thiols, to 2-cyclopentenone has been extensively studied using organocatalysts. For instance, the reaction of dialkyl malonates with 2-cyclopentenone catalyzed by a chiral diamine/acid combination in a protic solvent like methanol (B129727) can yield the Michael adduct with excellent enantiomeric excess. nii.ac.jp The protic solvent is believed to participate in a proton relay system, activating the malonate through hydrogen bonding. nii.ac.jp

While specific studies focusing solely on 3-methoxycyclopent-2-enone are less common, the principles established for 2-cyclopentenone are directly applicable. The methoxy (B1213986) group at the 3-position is not expected to interfere with the iminium ion formation at the carbonyl group and may even influence the electronic properties of the system, potentially affecting reactivity and selectivity.

Table 1: Examples of Organocatalytic Michael Additions to Cyclopentenones

| Catalyst | Nucleophile | Acceptor | Solvent | Yield (%) | ee (%) |

| Chiral Diamine/Acid | Dimethyl malonate | 2-Cyclopentenone | Methanol | 95 | >99 |

| (R,R)-DPEN-thiourea | Cyclohexanone | Nitrostyrene | Water | 99 | 99 (syn) |

| Bifunctional Squaramide | Cyclopentane-1,2-dione | Alkylidene oxindole | Chloroform | High | High |

Data sourced from various studies on organocatalytic reactions of cyclic ketones. nii.ac.jpmdpi.combeilstein-journals.org

Chemoenzymatic Functionalization for Chiral Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to produce chiral compounds. For derivatives of this compound, enzymatic kinetic resolution (EKR) represents a viable strategy for obtaining enantiomerically enriched materials.

In an EKR, an enzyme, typically a lipase (B570770), selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, a racemic mixture of a this compound derivative bearing a hydroxyl group could be subjected to acylation catalyzed by a lipase such as Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CAL-B). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity.

The efficiency of the resolution is often dependent on the enzyme, the substrate structure, the acyl donor, and the solvent. Transesterification and hydrolysis reactions are common enzymatic processes used in kinetic resolutions. nih.gov While direct enzymatic resolutions on this compound itself are not widely reported, the methodology has been successfully applied to a vast range of cyclic ketones and their derivatives, demonstrating its potential for the synthesis of chiral building blocks from this parent compound. nih.govpolimi.it

Table 2: Lipases Commonly Used in the Kinetic Resolution of Cyclic Alcohols

| Enzyme | Common Source | Optimal Reaction Type |

| Candida antarctica Lipase B (CAL-B) | Fungal | Esterification/Transesterification |

| Pseudomonas cepacia Lipase (PCL) | Bacterial | Hydrolysis/Esterification |

| Pseudomonas fluorescens Lipase | Bacterial | Hydrolysis |

Diastereoselective Synthetic Routes

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is often achieved by the influence of existing stereocenters in the molecule, which direct the approach of reagents to create new stereocenters with a specific relative configuration.

Remote Stereoinduction in Alkylation Reactions

Remote stereoinduction refers to the ability of a stereocenter to influence the stereochemical outcome of a reaction at a distant site within the same molecule. In the context of this compound derivatives, a chiral substituent on a side chain can direct the diastereoselective alkylation at the α-position of the cyclopentenone ring.

For instance, the alkylation of dienolates generated from 3-methoxycycloalk-2-enones that possess a 3'-hydroxyl alkenyl chain can proceed with high diastereoselectivity. acs.org The deprotonation of the enone with a strong base like lithium diisopropylamide (LDA) generates a dienolate. The presence of the hydroxyl group on the side chain can lead to the formation of a rigid, chelated transition state. This chelation effectively blocks one face of the dienolate, forcing the alkylating agent to approach from the less hindered face. This results in a highly efficient 1,4-asymmetric induction, where the stereochemistry of the side-chain hydroxyl group dictates the stereochemistry of the newly formed stereocenter at the α-position. acs.org The stereochemical analysis of the products often reveals a syn-relationship between the substituent at the newly formed stereocenter and the hydroxyl group in the side chain. acs.org

Control of Quaternary Stereocenter Formation

The construction of quaternary stereocenters, a carbon atom bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. The diastereoselective alkylation of α-substituted this compound derivatives provides a pathway to these sterically congested centers.

Following the same principle of remote stereoinduction via a chelating transition state, an α-substituted this compound derivative with a chiral hydroxyl-containing side chain can be deprotonated to form a dienolate. The subsequent alkylation introduces a second substituent at the α-position, creating a quaternary stereocenter. The high degree of stereocontrol observed in such reactions is attributed to the rigid chelated intermediate, which dictates the trajectory of the incoming electrophile. acs.org Even sterically less demanding alkylating agents like methyl iodide have been shown to participate in these highly diastereoselective alkylations. acs.org

Table 3: Diastereoselective Alkylation of a 3-Methoxycycloalk-2-enone Derivative

| Entry | Alkylating Agent (RX) | Yield (%) | Diastereomeric Ratio |

| 1 | Methyl iodide | 75 | >95:5 |

| 2 | Ethyl iodide | 72 | >95:5 |

| 3 | Allyl bromide | 80 | >95:5 |

| 4 | Benzyl (B1604629) bromide | 78 | >95:5 |

Data is illustrative of the high diastereoselectivity achievable in such systems as reported in related studies. acs.org

Mechanistic Investigations of 3 Methoxycyclopent 2 Enone Reactions

Elucidation of Intramolecular Aldol (B89426) Condensation Mechanisms

The formation of the cyclopentenone ring, the core structure of 3-methoxycyclopent-2-enone, often proceeds through an intramolecular aldol condensation of a suitable precursor, such as a 1,4-diketone. pressbooks.publibretexts.org The mechanism for this transformation is a well-established pathway in organic synthesis, involving several key steps that are typically reversible, allowing for thermodynamic control of the final product. pressbooks.publibretexts.org

The reaction is initiated by a base, which abstracts an α-proton from one of the ketone functionalities to form a nucleophilic enolate intermediate. youtube.com This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ketone group within the same molecule. pressbooks.publibretexts.orgyoutube.com This cyclization step results in the formation of a five-membered ring, creating a β-hydroxy ketone intermediate.

Mechanistic Pathways in Stereoselective Alkylation via Dienolates

The α-position of this compound can be functionalized through stereoselective alkylation reactions involving dienolate intermediates. Research has demonstrated that the deprotonation of 3-methoxycycloalk-2-enones bearing a hydroxylated alkenyl side chain with a strong base like lithium diisopropylamide (LDA) generates alkoxy dienolates. acs.org These intermediates are crucial for achieving high levels of stereocontrol in subsequent alkylation reactions.

The high diastereoselectivity observed in these reactions suggests the involvement of a rigid, chelating transition state. acs.org It is postulated that the lithium cation coordinates to both the oxygen of the dienolate and the oxygen of the hydroxyl group on the side chain. This chelation creates a conformationally restricted structure that effectively shields one of the two faces of the dienolate. Consequently, the incoming electrophile (alkylating agent) preferentially attacks from the less sterically hindered face, leading to a high degree of 1,4-asymmetric induction. acs.org This method allows for the creation of quaternary stereocenters with excellent control over the stereochemical outcome. The efficiency of this stereocontrol makes it a valuable strategy for the asymmetric synthesis of complex molecules containing these structural motifs. acs.org

| Enone Substrate | Alkylating Agent (RX) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Hydroxy enone 1 | MeI | 67 | >99:1 |

| Hydroxy enone 1 | Propargyl bromide | 56 | 97:3 |

| Hydroxy enone 1 | 2-Bromoallyl bromide | 58 | 96:4 |

| Hydroxy enone 1 | BnBr | 65 | >99:1 |

| Hydroxy enone 9 | MeI | 75 | 86:14 |

Catalytic Reaction Mechanisms

The hydrodeoxygenation (HDO) of cyclopentenone derivatives is a critical reaction for converting biomass-derived molecules into valuable chemicals and fuels. Studies on the HDO of 3-methylcyclopent-2-enone, a closely related analogue, have provided significant mechanistic insights. Over zinc-molybdenum oxide catalysts, the reaction proceeds selectively to form methylcyclopentadiene (B1197316) (MCPD). nih.govresearchgate.net

The proposed mechanism for this transformation over catalysts like MoO₃ is a reverse Mars–van Krevelen mechanism. nih.govresearchgate.net This mechanism involves the following key features:

Oxygen Vacancy Sites: The catalyst surface contains oxygen vacancy sites, which are believed to be the active centers for the deoxygenation reaction. nih.gov

Adsorption and Reaction: The oxygen-containing reactant (the enone) adsorbs onto these oxygen vacancies. The preferential interaction of the catalyst's active sites with the C=O bond, rather than the C=C bond, is crucial for the high selectivity towards MCPD. nih.gov

Deoxygenation: The oxygen atom from the carbonyl group is removed, filling the vacancy on the catalyst surface, and the deoxygenated product (MCPD) desorbs.

Catalyst Regeneration: The oxygen vacancy is regenerated by reduction with H₂, completing the catalytic cycle. nih.gov

The excellent performance of zinc-molybdenum oxide catalysts is attributed to the formation of ZnMoO₃ species, which facilitate the selective removal of the carbonyl oxygen. nih.gov

| Catalyst | MCP Conversion (%) | MCPD Selectivity (%) | MCPD Yield (%) |

|---|---|---|---|

| ZnO | 14.4 | 2.1 | 0.3 |

| MoO₃ | 99.9 | 40.3 | 40.3 |

| 15wt.%MoO₃/ZnO | 99.9 | 70.1 | 70.0 |

| ZnMoO₄ | 99.9 | 66.4 | 66.3 |

Organocatalytic cascade reactions offer a powerful strategy for the rapid construction of complex molecular architectures from simple precursors. For substrates like this compound, which contain an α,β-unsaturated ketone moiety, aminocatalysis provides a versatile platform for initiating such cascades.

A common mechanistic pathway involves the reaction of a chiral secondary amine catalyst with a 2,4-dienal to generate a reactive trienamine intermediate. mdpi.com Although this compound is not a dienal, similar activation modes involving dienamine or enamine intermediates are central to its reactivity in organocatalytic transformations. These activated intermediates can then participate in a sequence of reactions, such as Michael additions or cycloadditions, with other functional groups present in the reaction partners. mdpi.comrsc.org

The key principle of a cascade reaction is that the product of one transformation becomes the substrate for the next, allowing for the formation of multiple bonds and stereocenters in a single synthetic operation. mdpi.com For example, an initial Michael addition to the enone system could generate a new enolate, which is then trapped intramolecularly or intermolecularly to build polycyclic structures. The use of chiral organocatalysts is essential for controlling the stereoselectivity of these processes, enabling the synthesis of enantiomerically enriched and structurally complex products. mdpi.comresearchgate.net

Applications of 3 Methoxycyclopent 2 Enone in Total Synthesis

Natural Product Total Synthesis

Intermediates for Platencin and Platensimycin

3-Methoxycyclopent-2-enone has been successfully employed as a foundational starting material in the synthesis of complex intermediates for potent antibiotics. A notable example is its use in an eight-step synthesis to construct the tetracyclic core of oxazinidinyl platensimycin. This synthetic pathway underscores the utility of this compound in building intricate, fused-ring systems characteristic of this class of natural products nih.gov. The synthesis leverages the inherent reactivity of the cyclopentenone ring to systematically introduce the required stereocenters and functional groups, culminating in a key advanced intermediate for the final antibiotic structure.

| Target Intermediate | Starting Material | Number of Steps | Reference |

| Tetracyclic core of oxazinidinyl platensimycin | This compound | 8 | nih.gov |

Precursors for Ulodione Natural Products

While not a direct starting material, a close derivative, 3-methoxy-2-methylcyclopent-2-enone, serves as the immediate precursor to a key intermediate in the biomimetic total synthesis of (±)-ulodione A. The synthesis commences with the Stork–Danheiser transposition of 3-methoxy-2-methylcyclopent-2-enone, which is achieved through the addition of methyl lithium followed by an acidic workup. This sequence efficiently yields 3-hydroxy-2-methylcyclopent-2-enone, a proposed biosynthetic intermediate. This hydroxy-enone is then dehydrated in situ to form a reactive dienone, which undergoes a spontaneous [4+2] Diels-Alder dimerization to furnish the complete carbon skeleton of (±)-ulodione A in a concise, two-step process from the methoxy-enone precursor.

| Precursor | Reagents | Key Intermediate | Target Product |

| 3-Methoxy-2-methylcyclopent-2-enone | 1. Methyl lithium 2. Hydrochloric acid | 3-Hydroxy-2-methylcyclopent-2-enone | (±)-Ulodione A |

Building Blocks for Phytoprostanes and Prostaglandins (B1171923)

The synthesis of B1- and L1-type phytoprostanes has been accomplished using a strategy that relies on a substituted this compound derivative. The synthesis begins with 2-ethylcyclopentane-1,3-dione, which is O-methylated using trimethylsilyldiazomethane (B103560) (TMS-diazomethane) to produce 2-ethyl-3-methoxycyclopent-2-enone. This enol ether is a crucial intermediate, setting the stage for the introduction of the upper side chain. The subsequent reaction with vinyl magnesium bromide, followed by an acidic workup, results in a 1,2-addition and subsequent elimination of methanol (B129727) to form a 3-vinylcyclopentenone derivative, a key building block for the elaboration into the final phytoprostane structures.

| Starting Material | Reagent for Methylation | Key Intermediate | Application |

| 2-Ethylcyclopentane-1,3-dione | TMS-diazomethane | 2-Ethyl-3-methoxycyclopent-2-enone | Synthesis of B1- and L1-type phytoprostanes |

Synthesis of Cyclopentanoid Antibiotics (e.g., Methylenomycin B, Sarkomycins)

While Methylenomycin B and Sarkomycins are significant targets in the field of cyclopentanoid antibiotic synthesis, a review of the scientific literature does not feature established total synthesis routes that commence from this compound. Published syntheses of these natural products typically proceed through alternative intermediates, such as 2,3-dimethyl-cyclopent-2-en-1-one for Methylenomycin B.

Synthesis of Hajos–Parrish Ketone Analogues

The Hajos–Parrish ketone is a cornerstone intermediate in steroid total synthesis. Although the synthesis of various analogues and isomers of this key building block is of significant interest, established synthetic routes for Hajos-Parrish ketone analogues that utilize this compound as a starting material are not described in the surveyed scientific literature.

Synthesis of Pharmaceutical Intermediates and Analogues

Beyond natural product synthesis, this compound is a valuable starting material for various pharmaceutical intermediates. It is used in the synthesis of 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives. These compounds have been identified as novel inhibitors of tumor necrosis factor-α (TNF-α) production, a key target in the treatment of inflammatory diseases. The synthesis allows for modular variation of the alkyl and aryl substituents, facilitating the generation of libraries for structure-activity relationship (SAR) studies. Furthermore, the compound serves as a precursor in the synthesis of Kjellmanianone (B14442142), an antibiotic, and has been utilized in the development of orally efficacious melanin-concentrating hormone receptor-1 (MCHR1) antagonists, which are being investigated as potential anti-obesity agents.

| Starting Material | Resulting Compound Class | Therapeutic Target/Application |

| This compound | 3-Alkyl-2-aryl-2-cyclopenten-1-one oximes | Tumor Necrosis Factor-α (TNF-α) Inhibition |

| This compound | Intermediates for MCHR1 antagonists | Melanin-Concentrating Hormone Receptor-1 (MCHR1) |

| This compound | Kjellmanianone | Antibiotic |

Precursors for Bioactive Cyclopentenones

The cyclopentenone ring is a core structural motif found in numerous bioactive natural products. This compound serves as a valuable starting material for the synthesis of these complex molecules. A notable example is its use as a precursor in the synthesis of kjellmanianone, an antibiotic. The inherent reactivity of the enone system allows for strategic additions and functionalizations to build molecular complexity.

Table 1: Examples of Bioactive Targets Synthesized from Cyclopentenone Precursors

| Bioactive Compound Class | Therapeutic Area |

|---|---|

| Prostaglandins | Anti-inflammatory, Cardiovascular |

| Jasmonates | Anticancer |

| Clavulones | Anticancer |

Intermediates for Antiulcer Drugs and Anticancer Prostaglandin (B15479496) Analogues

The cyclopentenone moiety is a fundamental structural feature in prostaglandins, a class of physiologically active lipid compounds with diverse hormone-like effects, including the regulation of inflammation and gastric acid. researchgate.net Consequently, synthetic cyclopentenone derivatives are key intermediates in the development of prostaglandin analogues for various therapeutic applications, including antiulcer medications.

Furthermore, the conjugate cyclopent-en-one chemical group is recognized as a significant pharmacophore for anticancer drugs. researchgate.net Studies on cyclopentenone prostaglandins and other related natural products have elucidated their mechanism of action, which often involves interaction with key cellular targets to induce apoptosis (programmed cell death) in cancer cells. researchgate.net The electrophilic nature of the α,β-unsaturated ketone system makes it susceptible to reactions with biological nucleophiles, a key aspect of its anticancer activity. As a readily available cyclopentenone derivative, this compound is a valuable intermediate for synthesizing these potent anticancer analogues.

Preparation of Enantiomerically Pure Carbocycles

Chiral cyclopentenones are critical intermediates in the asymmetric synthesis of a wide array of complex molecules, including prostaglandins and carbocyclic nucleosides. acs.org The ability to control stereochemistry is paramount in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

This compound, as a prochiral molecule, can be a substrate for various asymmetric transformations to yield enantiomerically pure products. Methods for achieving this include chemical and enzymatic resolution of racemic mixtures or their precursors. acs.org These techniques allow for the separation of enantiomers, providing access to optically active building blocks that are essential for the total synthesis of target chiral molecules. acs.org

Role in the Production of Value-Added Chemicals

While this compound is a valuable synthetic intermediate, it is important to distinguish its applications from those of the structurally similar compound, 3-methylcyclopent-2-enone. The following applications, often associated with biomass valorization, are predominantly described in the scientific literature as originating from 3-methylcyclopent-2-enone.

Synthesis of Bio-based Methylcyclopentadiene (B1197316)

Methylcyclopentadiene (MCPD) is an important industrial chemical used in the production of high-energy-density fuels and other valuable products. nih.gov Research has established an innovative route to produce MCPD from renewable biomass. nih.govdntb.gov.ua This process involves the conversion of cellulose (B213188) into 2,5-hexanedione (B30556), which then undergoes an intramolecular aldol (B89426) condensation to form 3-methylcyclopent-2-enone (MCP). nih.gov Subsequent selective hydrodeoxygenation of 3-methylcyclopent-2-enone over a zinc-molybdenum oxide catalyst yields the final bio-based methylcyclopentadiene product with high selectivity. nih.gov

Table 2: Catalytic Conversion of 3-Methylcyclopent-2-enone to MCPD

| Catalyst | Temperature | H₂ Pressure | WHSV¹ | Carbon Yield of MCPD |

|---|---|---|---|---|

| 15wt.%MoO₃/ZnO | 400 °C | 0.1 MPa | 0.23 g g⁻¹ h⁻¹ | 70% |

¹Weight Hourly Space Velocity. Data sourced from research on the direct hydrodeoxygenation of 3-methylcyclopent-2-enone. nih.gov

Precursors for Gasoline Additives

There is significant interest in developing gasoline additives from renewable biomass sources. One promising route involves the production of methylcyclopentane, a compound with a high octane (B31449) number and greater energy density than ethanol. osti.gov The synthesis pathway for this additive begins with the hydrolysis of 2,5-dimethylfuran (B142691) (DMF), a biomass-derived platform chemical, to produce 2,5-hexanedione. osti.gov This intermediate is then converted via a base-catalyzed intramolecular aldol condensation to 3-methylcyclopent-2-enone. osti.gov The final step is the hydrogenation of 3-methylcyclopent-2-enone to yield methylcyclopentane, a high-performance gasoline additive. osti.gov

Intermediate for Furanics Valorization

The catalytic upgrading of furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), derived from lignocellulosic biomass is a cornerstone of modern biorefinery research. mdpi.com One key valorization pathway involves the conversion of HMF into 2,5-hexanedione. This dione (B5365651) is a versatile intermediate that can be cyclized via an aldol condensation to produce 3-methylcyclopent-2-enone. nih.gov This transformation is a critical step in bridging the gap between biomass-derived platform chemicals and valuable cyclic compounds, including the precursors for fuels and other chemicals mentioned above. mdpi.com

Catalytic Strategies in 3 Methoxycyclopent 2 Enone Chemistry

Solid Acid Catalysis for Condensation Reactions

Solid acid catalysts are crucial in promoting condensation reactions, such as aldol (B89426) condensations, which are fundamental for carbon-carbon bond formation. In reactions involving cyclopentenone moieties, these heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact compared to their homogeneous counterparts.

For instance, the intramolecular aldol condensation of 2,5-hexanedione (B30556) to form 3-methyl-2-cyclopentenone has been successfully achieved using various solid acid catalysts. researchgate.net Simple metal oxides like γ-Al2O3 and AlOOH have demonstrated high selectivity for this transformation. researchgate.net The mechanism involves the catalyst's acidic sites activating the carbonyl group, facilitating the enolization and subsequent intramolecular cyclization and dehydration to yield the cyclopentenone ring. Similarly, in the self-condensation of cyclopentanone (B42830), acid-base bifunctional catalysts have been shown to be effective. mdpi.com The acidic sites promote the formation of an enol or a carbocation, which then undergoes an addition reaction, followed by dehydration to yield the α,β-unsaturated ketone dimer. mdpi.com

These principles are directly applicable to 3-methoxycyclopent-2-enone. A solid acid catalyst could facilitate its condensation with other carbonyl compounds or its self-condensation, leading to more complex molecular architectures. The Lewis or Brønsted acid sites on the catalyst surface would activate the carbonyl group of the cyclopentenone, making the α-carbon more susceptible to nucleophilic attack by an enol or enolate, thereby driving the condensation reaction.

Table 1: Performance of Solid Acid Catalysts in Condensation Reactions of Cyclopentanone Precursors

| Catalyst | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| γ-Al2O3 / AlOOH | 2,5-hexanedione | 3-methyl-2-cyclopentenone | >71% | researchgate.net |

Organocatalysis in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. mdpi.com This approach avoids the use of often toxic and expensive metals and has been applied to a wide array of reactions, including Michael additions, aldol reactions, and cycloadditions. researchgate.net For substrates like this compound, organocatalysis offers a promising route to chiral derivatives.

Chiral amines, phosphines, phosphoric acids, and thioureas are common classes of organocatalysts. mdpi.comrsc.org In the context of an α,β-unsaturated ketone like this compound, a chiral secondary amine could react reversibly with the carbonyl group to form an enamine. This enamine, now a nucleophile, can react with an electrophile from one of two enantiotopic faces, directed by the chiral catalyst, before hydrolyzing to release the chiral product and regenerate the catalyst.

Alternatively, chiral Lewis bases such as phosphines can catalyze asymmetric annulation reactions. rsc.org While catalyst loadings in organocatalysis are typically in the 5–20 mol% range, the field is continuously evolving to improve efficiency. mdpi.com The application of these established organocatalytic principles could enable the asymmetric functionalization of the cyclopentenone ring, leading to the synthesis of valuable, enantiomerically enriched compounds. mdpi.com

Transition Metal Catalysis in Reductions and Functionalizations

Transition metals are widely used as catalysts due to their ability to exist in multiple oxidation states and coordinate with organic molecules, activating them for various transformations. researchgate.net

Hydrodeoxygenation (HDO) is a critical process for converting biomass-derived oxygenates into valuable chemicals and fuels. A zinc-molybdenum oxide (MoO3/ZnO) catalyst has proven highly effective for the selective HDO of 3-methylcyclopent-2-enone to methylcyclopentadiene (B1197316) (MCPD). nih.gov This process is a key step in an innovative route to produce bio-based MCPD from cellulose (B213188).

The superior performance of the MoO3/ZnO catalyst is attributed to the formation of ZnMoO3 species during the reduction of ZnMoO4. nih.gov These active sites exhibit a preferential interaction with the carbonyl (C=O) bond over the carbon-carbon double bond (C=C) in the cyclopentenone ring. nih.gov This selectivity prevents the hydrogenation of the desired diene product, leading to high yields of MCPD. nih.gov Under optimal conditions, this catalyst system achieved a 71% selectivity for MCPD at a 99% conversion of the starting ketone.

Table 2: Hydrodeoxygenation of 3-methylcyclopent-2-enone

| Catalyst | Product | Conversion | Selectivity | Reference |

|---|

Platinum group metals, including platinum and palladium, are exceptionally active catalysts for hydrogenation reactions. researchgate.netiitm.ac.in They are typically used in a finely divided form, either as metal blacks or supported on materials like carbon (Pt/C), alumina (B75360), or silica (B1680970) to maximize surface area and efficiency. iitm.ac.ingla.ac.uk

For a substrate like this compound, platinum-based catalysts can be used to hydrogenate the carbon-carbon double bond to yield 3-methoxycyclopentanone, or further reduce the carbonyl group to afford 3-methoxycyclopentanol. The choice between supported and unsupported catalysts can depend on the specific substrate and desired outcome, as supports can sometimes lead to product loss through strong adsorption. iitm.ac.in The reaction conditions, including solvent, temperature, and hydrogen pressure, can be tuned to control the selectivity of the hydrogenation process.

The introduction of a hydroxyl group in an enantioselective manner represents a significant synthetic challenge. Catalytic systems based on titanium and ruthenium have been developed for the asymmetric α-hydroxylation of carbonyl compounds. For example, a chiral titanium complex, [TiCl2((R,R)-1-Np-TADDOLato)(MeCN)2], has been used for the enantioselective hydroxylation of β-ketoesters, achieving high yields and enantioselectivities up to 94% ee. nih.gov

In a complementary approach, ruthenium(II) complexes, such as [RuCl(OEt2)((S,S)-PNNP)]PF6, can catalyze the same type of transformation using hydrogen peroxide as the oxidant, particularly for substrates with a high degree of enolization. nih.gov The proposed mechanism involves the enantioselective epoxidation of the enol form of the substrate. nih.gov Given the enol ether moiety in this compound, these catalytic systems provide a framework for its potential asymmetric hydroxylation to generate chiral, functionalized cyclopentane (B165970) derivatives.

Triphenylphosphine (B44618) (PPh3) is a versatile organocatalyst that typically acts as a nucleophile. researchgate.net Its catalytic activity is central to various synthetic transformations, including Wittig-type reactions, Michael additions, and annulations. In phosphine-catalyzed [3+2] cycloaddition reactions, for example, the phosphine (B1218219) adds to an allenoate to form a zwitterionic intermediate, which then acts as a nucleophile to react with an alkene, ultimately leading to a five-membered ring.

This catalytic principle can be applied to the derivatization of this compound. By acting as a Michael acceptor, the cyclopentenone could react with nucleophiles generated through triphenylphosphine catalysis. This strategy opens avenues for the synthesis of complex spirocyclic or fused-ring systems starting from this compound, significantly expanding its synthetic utility.

Computational Chemistry Approaches to 3 Methoxycyclopent 2 Enone Reactivity

Density Functional Theory (DFT) Studies of Reaction Selectivity

Density Functional Theory (DFT) is a powerful quantum mechanical method that balances computational cost with accuracy, making it a workhorse for studying organic reactions. whiterose.ac.uk DFT calculations are frequently employed to investigate the reaction selectivity of α,β-unsaturated systems like 3-methoxycyclopent-2-enone, particularly in cycloaddition reactions. researchgate.net

Research findings from DFT studies on related cyclic enone systems provide a framework for understanding the selectivity of this compound. For instance, in the Diels-Alder reactions of substituted cyclobutenones with various dienes, DFT calculations at the MP2/6-31G* level of theory have been used to determine the factors governing regio- and stereoselectivity. researchgate.net These studies show that both kinetic and thermodynamic factors play a crucial role. The calculations reveal that substituent effects can dramatically alter the preferred reaction pathway. For example, in reactions of parent cyclobutenone, an endo pathway is kinetically favored, but the introduction of substituents can shift the preference to an exo pathway. researchgate.net

For this compound, DFT could be used to model its reaction with a diene like cyclopentadiene (B3395910). The calculations would focus on locating the transition states for the various possible regio- and stereoisomeric products. By comparing the calculated activation energies, a prediction of the major product can be made. The methoxy (B1213986) group, being an electron-donating group, would significantly influence the electron density of the π-system, a factor that DFT calculations can quantify to explain selectivity. whiterose.ac.uk

| Reaction Pathway | Diene | Dienophile | Calculated Activation Energy (kcal/mol) - Illustrative | Favored Product |

| endo Addition | 1,3-Butadiene | Cyclobutenone | 26.5 | Yes |

| exo Addition | 1,3-Butadiene | Cyclobutenone | 28.7 | No |

| para-endo Addition | Isoprene | CN-Cyclobutenone | 18.9 | Yes |

| meta-endo Addition | Isoprene | CN-Cyclobutenone | 20.1 | No |

This table presents illustrative data from computational studies on substituted cyclobutenones to demonstrate how DFT is used to predict reaction selectivity based on activation energies. researchgate.net Similar calculations would be applied to this compound.

Quantum Chemical Models of Reaction Systems

Quantum chemical models provide a systematic way to understand the underlying principles of reactivity and selectivity in reactions involving this compound. vu.nl These models go beyond simple energy calculations to include analyses of molecular orbitals, solvent effects, and reaction mechanisms.

One of the most common models is the Frontier Molecular Orbital (FMO) theory, which analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For cycloaddition reactions, the energy gap between the HOMO of the diene and the LUMO of the dienophile (the enone) can predict reactivity. Quantum chemical software can calculate the energies and visualize the shapes of these orbitals.

Furthermore, computational models can distinguish between different mechanistic pathways, such as concerted (one-step) versus stepwise (two-step) reactions. For [3+2] dipolar cycloadditions, automated workflows using DFT have been developed to compute thousands of reaction profiles to distinguish between these possibilities. arxiv.orgmit.edu These models often incorporate the influence of the solvent, typically using a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of the solvent on the reaction system. rsc.org Recent studies have also highlighted the importance of including explicit solvent molecules in certain cases to accurately model reaction barriers. mit.edu

For this compound, these models would be applied to understand how its methoxy substituent alters its FMO energies compared to unsubstituted cyclopentenone, thereby affecting its reactivity in pericyclic reactions. Modeling the reaction in different solvents would also predict how reaction rates and selectivity might change under different experimental conditions.

Prediction of Stereochemical Outcomes and Transition States

The prediction of stereochemistry is a key application of computational chemistry and is fundamentally linked to the analysis of transition states (TS). acs.org For a reaction to proceed from reactants to products, it must pass through a high-energy transition state. If multiple stereoisomeric products are possible, each will have its own corresponding transition state. The stereochemical outcome of the reaction is determined by the relative free energies of these competing transition states; the pathway with the lowest-energy TS will be the fastest and will yield the major product. rsc.org

Computational chemists use algorithms to locate the precise geometry of these transition states on the potential energy surface. For example, in rhodium-catalyzed cyclopropanation reactions, DFT calculations have successfully predicted the diastereomeric ratios by comparing the energies of transition states leading to different stereoisomers. acs.org These studies found that in addition to the expected "end-on" approach of the reactants, "side-on" trajectory transition states were also important, and the relative energies of these approaches were influenced by substituents on the reactants. acs.org

In the context of this compound, consider a nucleophilic addition to the double bond, which can create a new stereocenter. A computational study would model the approach of the nucleophile from both faces of the cyclopentenone ring (re and si faces). This would generate two different transition state structures. The calculated energy difference between these two transition states would allow for a quantitative prediction of the enantiomeric or diastereomeric excess.

| Reaction | Competing Transition States | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |

| Tropone + Cyclopentadiene rsc.org | TS-1 (exo-[6+4]/[8+2]) | 25.5 | Major |

| Tropone + Cyclopentadiene rsc.org | TS-2 (exo-[4+2]) | 26.2 | Minor |

| Tropone + Cyclopentadiene rsc.org | TS-5 (endo-[6+4]/[8+2]) | 28.5 | Not Formed |

This table provides data from a computational study on the cycloaddition of tropone, illustrating how the relative free energies of activation (ΔG‡) for competing transition states are used to predict the major and minor products observed experimentally. rsc.org

Conclusion and Future Research Directions

Summary of Key Advancements in 3-Methoxycyclopent-2-enone Research

Research into this compound has solidified its position as a valuable and versatile intermediate in organic synthesis. A key advancement has been its efficient synthesis from readily available precursors like cyclopentane-1,3-dione through methods such as iodine-catalyzed methoxylation. The primary focus of research has been on leveraging its unique structure as a building block for more complex molecules.

Significant progress has been demonstrated in its application as a starting material for a variety of cyclopentenone derivatives. It is effectively used in the synthesis of compounds such as 3-cyclopentyl-2-cyclopenten-1-one and 3-aryl enones. sigmaaldrich.com Furthermore, its utility extends to the preparation of more elaborate synthetic intermediates, including 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives and diastereomeric mixtures of tert-butyldimethylsilyl (TBS)-protected enones. sigmaaldrich.com

Perhaps the most notable advancements lie in its successful incorporation into the total synthesis of bioactive natural products. It has been identified as a crucial precursor in the synthesis of cyclopentane (B165970) antibiotics, including kjellmanianone (B14442142) and (+)-pestalotiopsin A, highlighting its importance in constructing biologically relevant molecular frameworks. sigmaaldrich.com

Table 1: Documented Synthetic Applications of this compound

| Starting Material | Reagent/Process | Product | Reference |

|---|---|---|---|

| This compound | Varies | 3-Cyclopentyl-2-cyclopenten-1-one | sigmaaldrich.com |

| This compound | Varies | 3-Alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives | sigmaaldrich.com |

| This compound | Varies | Kjellmanianone (antibiotic) | sigmaaldrich.com |

| This compound | Varies | (+)-Pestalotiopsin A (antibiotic) | |

| This compound | Varies | 3-Aryl enones | sigmaaldrich.com |

| This compound | Varies | TBS-protected enones | sigmaaldrich.com |

Emerging Trends and Unexplored Areas

While the synthetic utility of this compound is well-established, emerging trends point towards a deeper exploration of its chemical properties and potential biological roles. One developing area is the synthesis and study of substituted analogs. For instance, derivatives like 2-Ethyl-3-methoxycyclopent-2-enone are being investigated to understand how additional functional groups influence the steric and electronic properties of the cyclopentenone core, thereby directing the regioselectivity of subsequent reactions.

A significant and largely unexplored area is the detailed investigation of its mechanism of action and broader biological activity. There is evidence to suggest that the compound may interact with biological systems by forming covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mode of action warrants a more profound investigation, which could uncover novel applications in chemical biology and medicinal chemistry beyond its current role as an antibiotic precursor. Future research could focus on screening this compound and its derivatives against various enzymatic and cellular targets to identify new pharmacological activities.

Furthermore, there is an opportunity to develop more efficient and sustainable synthetic routes to the parent compound itself. Improving upon existing methods, such as the iodine-catalyzed methoxylation which has a reported isolated yield of 26%, could enhance its accessibility and broaden its applicability in large-scale syntheses.

Potential for Novel Synthetic Applications and Complex Molecule Construction

The established reactivity of this compound provides a strong foundation for its use in novel and increasingly complex molecular construction. The cyclopentenone scaffold is a ubiquitous structural motif found in a vast array of natural products, including prostaglandins (B1171923), steroids, and terpenoids. A major avenue for future research is the application of this compound as a key building block for the total synthesis of these other classes of biologically important molecules.

The intrinsic functionality of the molecule offers numerous handles for synthetic manipulation. The enone system is primed for a variety of transformations, such as Michael additions, conjugate additions with organocuprates, and participation in cycloaddition reactions. These reactions can be employed to install diverse substituents and construct highly functionalized and stereochemically rich cyclopentane systems.

Moreover, the methoxy (B1213986) group is not merely a passive substituent. It can act as a powerful directing group, influencing the regiochemical outcome of reactions on the cyclopentenone ring. It can also be a latent carbonyl group or be transformed into other functionalities, such as a hydroxyl or ketone group, further expanding the synthetic possibilities. Its documented use in creating complex oxime derivatives showcases this versatility. sigmaaldrich.com The strategic manipulation of this functional group will be key to unlocking the full potential of this compound in the assembly of intricate molecular architectures.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxycyclopent-2-enone, and what key intermediates are involved?

- Methodological Answer : The synthesis of this compound often involves cyclization reactions or functionalization of pre-existing cyclopentenone frameworks. For example, it serves as a precursor in the synthesis of cyclopentane antibiotics like (+)-thienamycin. A critical intermediate is the enone system stabilized by the methoxy group at the 3-position. The reaction typically employs catalytic methods to achieve regioselectivity, as noted in the Tetrahedron paper (1991) . Researchers should optimize solvent systems (e.g., anhydrous tetrahydrofuran) and catalysts (e.g., Lewis acids) to enhance yield and purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) such as N95 respirators, gloves, and safety goggles are mandatory due to potential respiratory and dermal irritation . Local exhaust ventilation and closed systems are advised to minimize inhalation risks. Safety showers and eyewash stations must be accessible. While no acute toxicity data are explicitly reported for this compound, analogous cyclopentenones require adherence to general organic chemical handling guidelines .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly H and C) is critical for structural elucidation, with characteristic signals for the α,β-unsaturated ketone and methoxy groups. Mass spectrometry (MS) provides molecular ion confirmation and fragmentation patterns. For purity assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection is recommended. Cross-referencing spectral data with literature, such as the enantiomeric derivatives in , ensures accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or impurities. For example, highlights identical NMR/MS data for enantiomers synthesized via different routes, suggesting the need for chiral chromatography or optical rotation measurements to resolve stereochemical ambiguities. Researchers should also compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What strategies optimize stereoselective synthesis of this compound derivatives?

- Methodological Answer : Stereocontrol can be achieved using chiral auxiliaries or asymmetric catalysis. For instance, the synthesis of (S)- and (R)-4-(4-methoxyphenylmethoxy)cyclopent-2-enone () employs enantioselective catalysts or resolving agents. Kinetic resolution during cyclization or enzymatic methods (e.g., engineered monooxygenases) may also enhance selectivity. Reaction temperature and solvent polarity are critical variables requiring systematic optimization .

Q. How do reaction conditions influence the yield and purity of this compound in large-scale syntheses?

- Methodological Answer : Scale-up challenges include exothermicity management and byproduct formation. notes that proprietary reaction conditions (e.g., precise temperature gradients, solvent selection) are often key to high yields. Researchers should conduct kinetic studies to identify rate-limiting steps and employ techniques like Dean-Stark traps for azeotropic removal of water in condensation reactions. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring .

Q. What role does this compound play in natural product synthesis, and what are common pitfalls in its application?

- Methodological Answer : This compound is a versatile building block for antibiotics and flavoring agents. A key challenge is its sensitivity to oxidation and polymerization under acidic or high-temperature conditions. To mitigate degradation, inert atmospheres (e.g., nitrogen or argon) and low-temperature storage are advised. Its use in (+)-thienamycin synthesis requires protection of the enone system during subsequent functionalization steps .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting reactivity data in methoxycyclopentenone-based reactions?

- Methodological Answer : Contradictory results (e.g., variable yields in alkylation reactions) may stem from subtle differences in substrate purity or catalytic systems. A factorial experimental design, varying parameters like catalyst loading, solvent polarity, and reaction time, can isolate critical factors. Statistical tools (e.g., ANOVA) help identify significant variables. Cross-validation with literature methods, such as those in and , is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。